trans-2,3-Dibromo-2-butene-1,4-diol
Overview
Description
trans-2,3-Dibromo-2-butene-1,4-diol: is an organic compound with the molecular formula C4H6Br2O2 . It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a butene backbone. This compound is often used in organic synthesis and has applications in various fields, including chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,3-Dibromo-2-butene-1,4-diol typically involves the bromination of 2-butene-1,4-diol. The reaction is carried out in the presence of bromine (Br2) under controlled conditions to ensure the formation of the trans isomer. The reaction can be represented as follows:
HOCH2CH=CHCH2OH+Br2→HOCH2C(Br)=C(Br)CH2OH
The reaction is usually conducted at low temperatures to prevent the formation of unwanted by-products .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to maximize yield and purity. The use of efficient bromination techniques and purification methods ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: trans-2,3-Dibromo-2-butene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can convert the dibromo compound into less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as sodium azide (NaN3) and sodium thiolate (NaSR) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of less brominated derivatives.
Substitution: Formation of azides, thiols, or other substituted products.
Scientific Research Applications
Chemistry: trans-2,3-Dibromo-2-butene-1,4-diol is used as a building block in organic synthesis. It is employed in the synthesis of complex organic molecules and polymers .
Biology: The compound is used in biochemical research to study the effects of brominated compounds on biological systems. It serves as a model compound for investigating the interactions of brominated molecules with enzymes and other biomolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its antimicrobial and anticancer properties .
Industry: The compound is used as a corrosion inhibitor in industrial applications. It is also employed in the production of flame retardants and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans-2,3-Dibromo-2-butene-1,4-diol involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or disruption of protein function. The hydroxyl groups in the compound can also participate in hydrogen bonding and other interactions with biological targets .
Comparison with Similar Compounds
cis-2-Butene-1,4-diol: Similar structure but with cis configuration.
2,3-Dibromo-1,4-butanediol: Similar brominated compound with a different backbone.
trans-1,4-Dibromo-2-butene: Similar brominated compound with a different substitution pattern.
Uniqueness: trans-2,3-Dibromo-2-butene-1,4-diol is unique due to its specific trans configuration and the presence of both bromine and hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various applications .
Properties
IUPAC Name |
(E)-2,3-dibromobut-2-ene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2O2/c5-3(1-7)4(6)2-8/h7-8H,1-2H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELXIJRBKWTTJH-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(CO)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C(/CO)\Br)/Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2O2 | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024942 | |
Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |
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Molecular Weight |
245.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992) | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20121 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
10 to 50 mg/mL at 70 °F (NTP, 1992) | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20121 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3234-02-4, 21285-46-1 | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
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URL | https://cameochemicals.noaa.gov/chemical/20121 | |
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Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |
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Record name | Dibromobutenediol | |
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Record name | 2,3-Dibromo-2-butene-1,4-diol, (E)- | |
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Record name | 2,4-diol | |
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Record name | 2-Butene-1,4-diol, 2,3-dibromo- | |
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Record name | (2E)-2,3-Dibromo-2-butene-1,4-diol | |
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Record name | (E)-2,3-dibromo-2-butene-1,4-diol | |
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Record name | 2,3-dibromo-2-butene-1,4-diol | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIBROMO-2-BUTENE-1,4-DIOL, (E)- | |
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Melting Point |
234 to 237 °F (NTP, 1992) | |
Record name | TRANS-2,3-DIBROMO-2-BUTENE-1,4-DIOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20121 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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